molecular formula C14H16O3 B1335530 3-Allyl-4-(allyloxy)-5-methoxybenzaldehyde CAS No. 861528-78-1

3-Allyl-4-(allyloxy)-5-methoxybenzaldehyde

Cat. No.: B1335530
CAS No.: 861528-78-1
M. Wt: 232.27 g/mol
InChI Key: RPPBOALIYMJLNA-UHFFFAOYSA-N
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Description

3-Allyl-4-(allyloxy)-5-methoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes This compound is characterized by the presence of an allyl group, an allyloxy group, and a methoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-4-(allyloxy)-5-methoxybenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzaldehyde derivative.

    Methoxylation: The methoxy group is introduced via methylation reactions, commonly using methyl iodide or dimethyl sulfate in the presence of a base.

    Allyloxy Group Introduction: The allyloxy group is introduced through etherification reactions, using allyl alcohol and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-4-(allyloxy)-5-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The allyl and allyloxy groups can undergo substitution reactions, often involving nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-Allyl-4-(allyloxy)-5-methoxybenzoic acid.

    Reduction: 3-Allyl-4-(allyloxy)-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Allyl-4-(allyloxy)-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Allyl-4-(allyloxy)-5-methoxybenzaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. It may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Allyl-4-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    3-Allyl-4-(allyloxy)benzaldehyde: Lacks the methoxy group present in 3-Allyl-4-(allyloxy)-5-methoxybenzaldehyde.

    3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

This compound is unique due to the presence of both allyl and allyloxy groups along with a methoxy group on the benzaldehyde core. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-methoxy-4-prop-2-enoxy-5-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-4-6-12-8-11(10-15)9-13(16-3)14(12)17-7-5-2/h4-5,8-10H,1-2,6-7H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPBOALIYMJLNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC=C)CC=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406355
Record name 3-ALLYL-4-(ALLYLOXY)-5-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861528-78-1
Record name 3-ALLYL-4-(ALLYLOXY)-5-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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